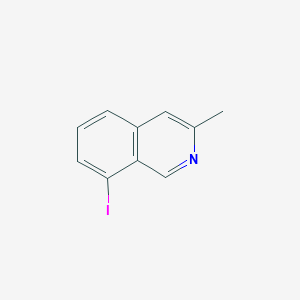![molecular formula C10H20ClNO3 B13656212 3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride is a chemical compound with the molecular formula C10H19NO3·HCl and a molecular weight of 237.73 g/mol . It is also known by its IUPAC name, N-tetrahydro-2H-pyran-4-ylvaline hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of an organic solvent and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-Amino-3-Phenylbutyric Acid Hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
2-Amino-3-(4-Hydroxy-Phenyl)-4-Methyl-Pentanoic Acid Hydrochloride: Another similar compound with variations in the amino acid structure, resulting in different biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications in various fields of research.
Propiedades
Fórmula molecular |
C10H20ClNO3 |
|---|---|
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
3-methyl-2-(oxan-4-ylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-7(2)9(10(12)13)11-8-3-5-14-6-4-8;/h7-9,11H,3-6H2,1-2H3,(H,12,13);1H |
Clave InChI |
IVNSHVYSZZVVDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC1CCOCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


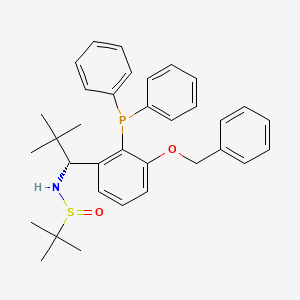

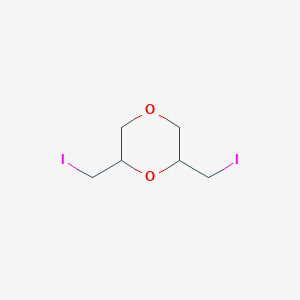

![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)

![9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)


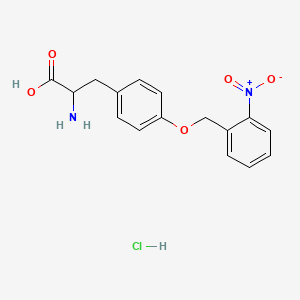
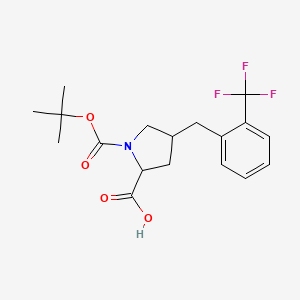
![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
